molecular formula C16H18N2O5 B1344872 [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-57-3

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1344872
CAS No.: 1142215-57-3
M. Wt: 318.32 g/mol
InChI Key: IAZWNFVFIHMZRG-UHFFFAOYSA-N
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Description

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a complex organic compound that features a furan ring, a methoxyphenyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-furylmethylamine with 4-methoxyphenylacetic acid under acidic conditions to form the intermediate amide. This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common reagents used in the industrial synthesis include strong acids or bases, oxidizing agents, and solvents like toluene or dichloromethane.

Chemical Reactions Analysis

Types of Reactions

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and can be used in various organic transformations.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. It may also be used in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar structure but different biological activity.

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the furan ring and amino acid moiety.

    Furylacetic acid: Contains the furan ring but lacks the methoxyphenyl group and amino acid moiety.

Uniqueness

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is unique due to its combination of a furan ring, methoxyphenyl group, and amino acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZWNFVFIHMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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